R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone
Overview
Description
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone: is a chiral lactone compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trityloxymethyl group attached to a dihydrofuranone ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dihydrofuranone and trityl chloride.
Protection of Hydroxyl Group: The hydroxyl group of dihydrofuranone is protected using trityl chloride in the presence of a base like pyridine or triethylamine.
Formation of Trityloxymethyl Group: The protected dihydrofuranone is then subjected to a reaction with trityl chloride to form the trityloxymethyl group.
Deprotection: The final step involves deprotection of the hydroxyl group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: The trityloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Diols, alcohols.
Substitution Products: Amines, thiols.
Scientific Research Applications
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
R(+)-Dihydro-5-trityloxymethyl-2(3H)-furanone: The enantiomer of the compound with similar but distinct properties.
Dihydro-5-methoxymethyl-2(3H)-furanone: A structurally related compound with a methoxymethyl group instead of trityloxymethyl.
Dihydro-5-benzyl-2(3H)-furanone: Another analog with a benzyl group.
Uniqueness: R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is unique due to its chiral nature and the presence of the bulky trityloxymethyl group, which imparts specific steric and electronic effects, making it valuable in asymmetric synthesis and as a potential bioactive molecule.
Properties
IUPAC Name |
(5R)-5-(trityloxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWLABCDGFABG-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511961 | |
Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78158-90-4 | |
Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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